2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Description
The compound 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide features a pyrazinone ring substituted with a 3-chloro-4-methylphenyl group, connected via a sulfanyl bridge to an acetamide moiety bearing a 2,5-dimethylphenyl substituent.
Properties
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-4-5-15(3)18(10-13)24-19(26)12-28-20-21(27)25(9-8-23-20)16-7-6-14(2)17(22)11-16/h4-11H,12H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNDIXZBLWGITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine ring, followed by the introduction of the chloro-methylphenyl group through electrophilic substitution. The sulfanyl-acetamide moiety is then attached via nucleophilic substitution. Reaction conditions often include the use of organic solvents like dichloromethane or toluene, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors could also be employed to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfanyl and acetamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Target Compound: 3-Chloro-4-methylphenyl group: The chloro substituent provides electron-withdrawing effects, while the methyl group introduces steric bulk. Sulfanyl linkage: Offers flexibility in hydrogen bonding and redox interactions.
Analog 1 : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- 3,4-Dichlorophenyl group : Stronger electron-withdrawing effects compared to the target’s 3-chloro-4-methylphenyl.
- Pyrazolone ring : The 3-oxo group participates in N—H⋯O hydrogen bonding, forming R²²(10) dimers.
- Conformational variability : Dihedral angles between aromatic rings and the amide group range from 44.5° to 77.5°, influencing molecular planarity and crystal packing.
- Analog 2: N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]-phenyl]acetamide Sulfonyl group: Introduces stronger hydrogen-bond acceptor capacity vs. the target’s sulfanyl bridge.
Crystallographic and Hydrogen-Bonding Patterns
The R²²(10) dimer motif in Analog 1 is a common feature in amides, stabilizing crystal lattices through intermolecular N—H⋯O bonds .
Key Research Findings and Trends
Substituent Impact :
- Chloro groups (electron-withdrawing) vs. methyl (electron-donating) alter electronic density, affecting reactivity and binding.
- Sulfanyl bridges offer conformational flexibility, whereas sulfonyl groups enhance hydrogen-bond acceptor strength.
Crystal Engineering :
- R²²(10) dimers in Analog 1 improve thermal stability (m.p. ~200°C), suggesting the target compound’s melting point may vary based on packing efficiency.
Synthetic Efficiency :
- Carbodiimide-based methods are standard for acetamide derivatives, but yields depend on substituent steric effects.
Biological Activity
The compound 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazinone core and a sulfanyl group, suggests diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C16H17ClN2O2S
- Molecular Weight : Approximately 334.84 g/mol
The structure consists of:
- A pyrazinone ring , which is significant in medicinal chemistry due to its biological activity.
- A sulfanyl group that may enhance the compound's interaction with biological targets.
- An acetanilide moiety , which is known for its role in various pharmacological activities.
Preliminary studies indicate that this compound likely interacts with specific enzymes or receptors involved in disease pathways. Its mechanism of action may include:
- Inhibition of key enzymes related to cancer progression.
- Modulation of signaling pathways associated with inflammation and tumor growth.
Biological Activity
Recent investigations have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation. It may act by targeting specific pathways involved in tumor growth and metastasis.
- A study demonstrated that related compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
-
Antimicrobial Properties :
- Related chloroacetamides have been reported to possess antibacterial and antifungal properties. This suggests that the compound may also exhibit similar activities, warranting further investigation into its efficacy against pathogenic microorganisms .
-
Anti-inflammatory Effects :
- Initial findings suggest that the compound may influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of similar pyrazinone derivatives indicated that compounds with structural similarities to this compound exhibited notable cytotoxicity against breast cancer cell lines. The study employed various assays to assess cell viability and apoptosis induction, highlighting the potential for this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives demonstrated significant inhibition zones, suggesting that the sulfanyl-containing compounds could be developed as novel antimicrobial agents .
Data Table: Comparative Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide, and how are intermediates stabilized?
The synthesis involves multi-step reactions, starting with functionalization of the pyrazine core. Key steps include:
- Sulfonation and coupling : Reacting 3-chloro-4-methylaniline with sulfonating agents to form a sulfonamide intermediate (similar to ).
- Thioether formation : Introducing the sulfanyl group via nucleophilic substitution using 2-mercapto-N-(2,5-dimethylphenyl)acetamide under basic conditions (e.g., triethylamine in DMSO or ethanol) .
- Purification : Column chromatography or recrystallization in polar aprotic solvents ensures intermediate stability and minimizes side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regioselectivity of the pyrazine ring and acetamide substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfur-containing groups .
- X-ray crystallography : Resolves ambiguities in stereochemistry for structurally similar analogs (e.g., triazole derivatives in ).
Q. How should researchers design preliminary biological activity assays for this compound?
- In vitro screening : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability tests (MTT assay) to assess potency. Solubility in DMSO/ethanol is critical for dose-response studies .
- Target prioritization : Focus on heterocyclic-interacting proteins (e.g., kinases, GPCRs) due to the pyrazine and sulfanyl motifs .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for this compound’s synthesis?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfanyl-acetamide coupling .
- Reaction path algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products, reducing trial-and-error experimentation .
Q. How can experimental design (DoE) improve yield and purity during scale-up?
- Factorial design : Test variables like temperature (60–100°C), solvent polarity (DMSO vs. ethanol), and catalyst loading (e.g., Pd/C for deprotection) to identify optimal conditions .
- Response surface methodology : Model interactions between parameters to maximize yield while minimizing impurities (e.g., unreacted sulfonamide) .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC values under standardized conditions (e.g., pH 7.4, 5% DMSO) to control for assay variability .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends using multivariate regression .
Q. What methodologies elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) for protein targets .
- Molecular dynamics simulations : Simulate docking poses of the pyrazine-acetamide scaffold in ATP-binding pockets (e.g., EGFR kinase) .
Q. How does the compound’s stability under varying pH and light conditions affect experimental reproducibility?
- Accelerated stability studies : Store samples at pH 3–10 and monitor degradation via HPLC. Sulfanyl groups are prone to oxidation at pH > 8 .
- Light sensitivity : Use amber vials and minimize UV exposure to prevent photodegradation of the pyrazine ring .
Q. What strategies enhance derivatization for improved target selectivity?
Q. How to assess synergistic effects with co-administered therapeutic agents?
- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against resistant bacterial strains .
- Transcriptomic profiling : RNA-seq identifies pathways (e.g., apoptosis, oxidative stress) enhanced by combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
